molecular formula C18H18N4OS B11059433 N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11059433
M. Wt: 338.4 g/mol
InChI Key: PAKAZBDZDQUELZ-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a benzothiophene moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Synthesis of the benzothiophene moiety: This step often involves the cyclization of a thiophene derivative with a suitable aldehyde or ketone.

    Coupling of the triazole and benzothiophene units: This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the carboxamide group: This final step involves the reaction of the coupled product with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted triazole or benzothiophene compounds.

Scientific Research Applications

N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring and benzothiophene moiety can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H18N4OS/c1-22-11-19-21-17(22)12-5-4-6-13(9-12)20-18(23)15-10-24-16-8-3-2-7-14(15)16/h4-6,9-11H,2-3,7-8H2,1H3,(H,20,23)

InChI Key

PAKAZBDZDQUELZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CSC4=C3CCCC4

Origin of Product

United States

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